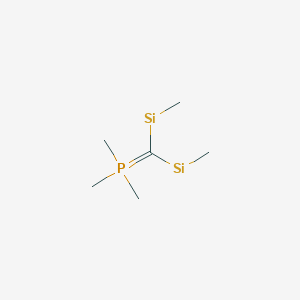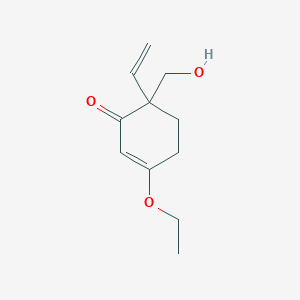
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cycloalkenes. This compound features a cyclohexene ring with various functional groups attached, including an ethenyl group, an ethoxy group, and a hydroxymethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with appropriate reagents to introduce the ethenyl, ethoxy, and hydroxymethyl groups. For example, the ethenyl group can be introduced via a Heck reaction, while the ethoxy group can be added through an etherification reaction. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The presence of the ethenyl, ethoxy, and hydroxymethyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one include:
Cyclohexenone derivatives: Compounds with similar cyclohexene ring structures but different functional groups.
Cyclohexanol derivatives: Compounds with hydroxyl groups attached to the cyclohexane ring.
Cyclohexane derivatives: Compounds with various substituents attached to the cyclohexane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate for the synthesis of a wide range of products.
Propriétés
Numéro CAS |
63522-56-5 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
6-ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O3/c1-3-11(8-12)6-5-9(14-4-2)7-10(11)13/h3,7,12H,1,4-6,8H2,2H3 |
Clé InChI |
PIRAKXGVUBDEGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)C(CC1)(CO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


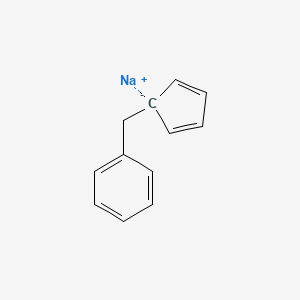
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

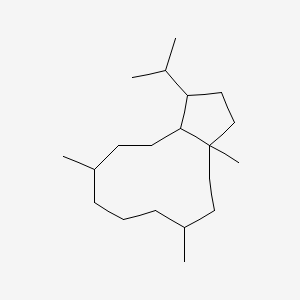
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
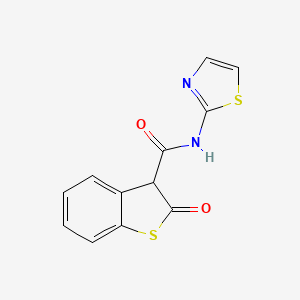
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

